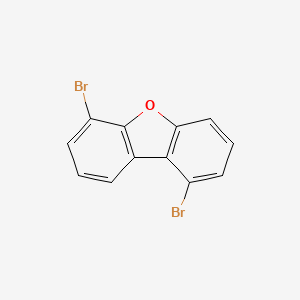

1,6-Dibromo-dibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBHKGLPGHNIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC3=C2C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335653 | |

| Record name | 1,6-dibromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-26-3 | |

| Record name | 1,6-dibromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Dibenzofuran Congeners

Dibenzofuran (B1670420) is a heterocyclic organic compound composed of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org Its halogenated derivatives, particularly polyhalogenated dibenzo-p-dioxins and dibenzofurans, are of significant interest in environmental science and toxicology. nih.govnih.gov These compounds, including chlorinated and brominated congeners, can be formed as unintentional byproducts in various industrial processes and during combustion. ontosight.aiinchem.org

Halogenated dibenzofurans are a large family of compounds, with 210 theoretically possible congeners for polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) alone. nih.gov The number and position of halogen atoms on the dibenzofuran skeleton significantly influence the chemical and physical properties of each congener. ontosight.ai Mixed halogenated dibenzofurans, containing both bromine and chlorine, further expand this class of compounds. nih.gov

The high degree of halogenation in many of these congeners contributes to their chemical stability and lipophilicity, leading to their persistence in the environment and bioaccumulation in organisms. ontosight.ai Concerns over their potential toxicity have led to international agreements like the Stockholm Convention, which aims to restrict or eliminate the production and use of such persistent organic pollutants (POPs). ontosight.ai

Significance of Dibromo Substituted Dibenzofurans in Contemporary Chemical Research

Dibromo-substituted dibenzofurans are a specific subset of halogenated dibenzofurans that have garnered attention in various fields of chemical research. The presence of bromine atoms imparts unique reactivity and electronic properties to the dibenzofuran (B1670420) core. smolecule.com These characteristics make them valuable as building blocks in organic synthesis for creating more complex molecules.

In materials science, dibromo-dibenzofurans are explored for their potential in developing organic electronic materials. smolecule.com For instance, certain isomers have been investigated for their luminescent properties, with potential applications in organic persistent room-temperature phosphorescence. smolecule.com

Furthermore, specific dibromo-dibenzofuran derivatives have shown significant biological activity. Recent research has highlighted their potential as potent inhibitors of enzymes like casein kinase 2 (CK2), a promising target in cancer therapy. acs.orgresearcher.life The position of the bromine atoms on the dibenzofuran scaffold is crucial for this inhibitory activity. acs.org

Overview of Key Research Avenues for 1,6 Dibromo Dibenzofuran

Strategic Approaches to Halogenation of Dibenzofuran Derivatives

The introduction of bromine atoms onto the dibenzofuran scaffold is a key step in synthesizing compounds like this compound. This is typically achieved through electrophilic aromatic substitution, where the regioselectivity of the reaction is of paramount importance.

Regioselective Electrophilic Bromination of Dibenzofuran Nucleus

The direct electrophilic bromination of the dibenzofuran nucleus is a primary method for producing bromo-substituted derivatives. vulcanchem.com The primary challenge in this approach is controlling the position of the incoming bromine atoms to selectively obtain the desired 1,6-isomer. The inherent electronic properties of the dibenzofuran ring system direct electrophiles to specific positions, and achieving alternative substitution patterns often requires careful control of reaction conditions.

The regiochemical outcome of electrophilic aromatic substitution is influenced by factors such as the choice of brominating agent, solvent, temperature, and the presence of a catalyst. For instance, the use of elemental bromine (Br₂) often requires a catalyst like iron(III) bromide (FeBr₃) to generate a more potent electrophile. However, this can sometimes lead to a mixture of isomers or over-bromination. Theoretical analyses and experimental results show that understanding the nucleophilicity of the different carbon atoms in the aromatic system is key to predicting the outcome of these reactions. amazonaws.commdpi.com Computational methods, such as the RegioSQM method, can predict the most nucleophilic centers by calculating the free energies of protonated intermediates, thus forecasting the likely sites of electrophilic attack. amazonaws.com

Table 1: Factors Influencing Regioselective Bromination

| Factor | Influence on Regioselectivity | Example Conditions |

|---|---|---|

| Catalyst | Activates the brominating agent and can direct substitution. | FeBr₃ with Br₂ in solvents like CCl₄ or CH₂Cl₂. |

| Solvent | Polarity can influence the reaction pathway and product distribution. researchgate.net | Acetonitrile, Carbon Tetrachloride, Dichloromethane. mdpi.com |

| Temperature | Controlled temperatures can prevent over-bromination and side reactions. | Reactions often run at 0°C or room temperature. mdpi.com |

| Brominating Agent | The nature of the bromine source affects reactivity and selectivity. | Elemental Bromine (Br₂), N-Bromosuccinimide (NBS). mdpi.com |

Application of N-Bromosuccinimide (NBS) in Dibenzofuran Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for bromination in organic synthesis, serving as a source of electrophilic bromine, often in radical reactions and electrophilic additions. organic-chemistry.org Compared to elemental bromine, NBS is considered a milder and more selective brominating agent, which can be advantageous in the synthesis of specific isomers of brominated dibenzofurans. mdpi.comresearchgate.net

The regioselectivity of bromination using NBS is highly dependent on the reaction conditions. researchgate.net In the absence of radical initiators, NBS typically participates in electrophilic aromatic substitution. The reaction can be tuned by the choice of solvent and the addition of catalysts. For example, using NBS in the presence of a catalytic amount of an acid like sulfonic-acid-functionalized silica (B1680970) can lead to high-yielding and regioselective monobromination of aromatic compounds at room temperature. researchgate.net Similarly, the combination of NBS with reagents like tetrafluoroboric acid (HBF₄) has been developed as a specific method for the bromination of phenols and anisoles. acs.org In the synthesis of halogenated dihydrodibenzofuran derivatives, using two equivalents of NBS can transform a dibenzofuran into a dibromo derivative. acs.org

Table 2: Examples of NBS Bromination Conditions

| Substrate Type | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Activated Aromatics | NBS, catalytic NH₄OAc, room temperature | Efficient nuclear monobromination. | researchgate.net |

| Phenols & Anilines | NBS, sulfonic-acid-functionalized silica, room temp. | High-yielding, regioselective monobromination. | researchgate.net |

| Aromatic Amines | NBS/HBF₄·Et₂O in CH₃CN | Specific bromination method. | acs.org |

| Dihydrodibenzofuran | 2 equivalents NBS | Formation of dibromo derivative. | acs.org |

| General Aromatics | NBS in acetonitrile, 0°C | High-yield, selective bromination. | mdpi.com |

Cyclization Pathways for the Construction of Dibenzofuran Core Structures

Beyond direct functionalization, the synthesis of the dibenzofuran skeleton itself is a fundamental approach. These methods involve forming the central furan (B31954) ring through intramolecular cyclization reactions, starting from appropriately substituted precursors.

Intramolecular Carbon-Oxygen (C-O) Bond Formation Routes

One of the most common strategies for constructing the dibenzofuran core is through the intramolecular O-arylation of 2-arylphenols. nih.govconicet.gov.ar This method involves forming the central furan ring's ether linkage (a C-O bond) as the final key step. These reactions are often facilitated by transition metal catalysts, such as copper or palladium, which activate C-H or C-halogen bonds to promote cyclization. nih.govacs.org

Recent advancements have also introduced metal-free approaches. For example, photoinduced electron transfer (eT) reactions provide a pathway for the cyclization of substrates like 2'-halo-arylphenols to form the dibenzofuran ring system. conicet.gov.aracs.org Another strategy involves the use of cyclic diaryliodonium salts, which can undergo a copper-catalyzed cyclization with water acting as the oxygen source to form the dibenzofuran core via a double C–O bond formation. nih.gov This oxygen–iodine exchange methodology offers a straightforward route to a variety of dibenzofuran derivatives in high yields. nih.gov

Table 3: Methods for Intramolecular C-O Bond Formation

| Precursor | Catalyst/Conditions | Description | Reference(s) |

|---|---|---|---|

| 2-Arylphenols | Pd or Cu catalysts | Intramolecular etherification via C-H activation. | nih.govconicet.gov.ar |

| 2'-Halo-arylphenols | Photostimulation (light) | Metal-free cyclization via an Sᵣₙ1 mechanism. | conicet.gov.aracs.org |

| Cyclic Diaryliodonium Salts | Cu-catalyst, Water | Oxygen-iodine exchange approach for double C-O bond formation. | nih.gov |

| 2-Arylphenols | Visible light, photocatalyst | Eco-friendly method involving in situ generated radical cations. | medchemexpress.com |

Intramolecular Carbon-Carbon (C-C) Bond Formation from Diaryl Ether Precursors

An alternative and powerful strategy for assembling the dibenzofuran scaffold is through the intramolecular formation of a carbon-carbon (C-C) bond, starting from diaryl ether precursors. nih.gov This approach forges the bond that completes the central furan ring. Transition metal catalysis, particularly with palladium, is a cornerstone of this methodology. organic-chemistry.org

One prominent method is the palladium-catalyzed intramolecular C-H functionalization of diaryl ethers. ucc.ie This reaction creates the C-C bond by directly coupling a C-H bond on one aromatic ring with the other. The efficiency and reproducibility of this method can be enhanced by additives like pivalic acid or tetrabutylammonium (B224687) acetate. organic-chemistry.orgucc.ie Another route involves the cyclization of o-iododiaryl ethers, which can be achieved using a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.org A classic, though less common, method is the Ullmann coupling, which can be applied intramolecularly to precursors like methyl 5-bromo-4-(2-bromo-5-methoxy-3-propylphenoxy)-2-methoxy-6-pentylbenzoate to construct the dibenzofuran ring system. rsc.org

Table 4: Methods for Intramolecular C-C Bond Formation

| Precursor | Catalyst/Conditions | Description | Reference(s) |

|---|---|---|---|

| Diaryl Ethers | Pd(OAc)₂, Pivalic Acid | Intramolecular oxidative C-H/C-H cross-coupling. | organic-chemistry.org |

| o-Iododiaryl Ethers | Pd/C, ligand-free | Efficient cyclization to form the dibenzofuran core. | organic-chemistry.org |

| Diaryl Ether Diazonium Salts | Pd(OAc)₂, refluxing ethanol | Palladium-catalyzed intramolecular cyclization (Pschorr reaction). | organic-chemistry.org |

| Substituted Diaryl Ethers | Ullmann Coupling (Copper) | Intramolecular C-C bond formation, used in natural product synthesis. | rsc.org |

Annulation Reactions Involving Benzofuran (B130515) Derivatives

A third major synthetic strategy involves building one of the benzene (B151609) rings onto a pre-existing benzofuran core, a process known as annulation. thieme-connect.de This approach is complementary to the cyclization of acyclic precursors and allows for the synthesis of highly functionalized dibenzofurans. researchgate.netresearchgate.net

One such methodology is the benzannulation of readily prepared 2-nitrobenzofurans with reagents like alkylidene malononitriles. researchgate.net This metal-free reaction enables the assembly of a wide variety of highly substituted dibenzofurans. researchgate.net Other methods start with different benzofuran derivatives. For example, a cascade reaction involving 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes can construct the dibenzofuran motif through a sequence of Pd-catalyzed cross-coupling/aromatization and Cu-catalyzed Ullmann coupling. organic-chemistry.org While diverse methods exist for creating the dibenzofuran system, developing efficient and general syntheses starting from benzofurans remains an active area of research. researchgate.netresearchgate.net

Table 5: Annulation Reactions for Dibenzofuran Synthesis

| Benzofuran Precursor | Reagents | Reaction Type | Reference(s) |

|---|---|---|---|

| 2-Nitrobenzofurans | Alkylidene Malononitriles | Metal-free benzannulation. | researchgate.net |

| Benzofuranyl Enamines | Various partners | Used to construct the second benzene ring. | researchgate.net |

| 2,3-Dibromobenzofuran | Dienophiles | Diels-Alder type reactions followed by aromatization. | researchgate.net |

| α-Sulfonyl o-hydroxyacetophenones | 1,4-Dichloro-2-butyne, K₂CO₃ | One-pot benzannulation. | researchgate.net |

An in-depth exploration of the synthesis of this compound and its analogs reveals a variety of sophisticated chemical strategies. These methodologies, ranging from classical reactions to modern catalyzed processes, provide access to the dibenzofuran core, a key structural motif in pharmaceuticals and materials science. This article focuses exclusively on the synthetic pathways leading to this compound and related dibenzofuran structures, as delineated in the following sections.

Computational Chemistry and Theoretical Studies on 1,6 Dibromo Dibenzofuran

Density Functional Theory (DFT) Applications in Dibenzofuran (B1670420) Research.acs.orgresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the properties of dibenzofuran and its derivatives. acs.orgresearchgate.net This method is employed to calculate a variety of molecular descriptors and to model molecular behavior with a high degree of accuracy. researchgate.net DFT-based approaches, such as the B3LYP hybrid functional combined with basis sets like 6-311G(d,p), are frequently used for these investigations. acs.orgnih.gov

DFT calculations are fundamental in determining the optimized molecular geometry of dibenzofuran derivatives. nih.gov The parent dibenzofuran molecule possesses a planar structure, and computational methods are used to find the equilibrium geometry by minimizing the molecule's energy. researchgate.netrsc.org The introduction of bromine atoms, as in 1,6-Dibromo-dibenzofuran, influences the electronic properties of the molecule.

Studies on mono-brominated dibenzofurans have shown that bromine substitution leads to a narrower HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) bandgap compared to the parent dibenzofuran. nih.gov The HOMO and LUMO energy levels are critical electronic parameters that relate to the molecule's ability to donate or accept electrons. For instance, in related host materials for organic light-emitting diodes (OLEDs) derived from dibenzofuran, the HOMO/LUMO energy levels were calculated to predict their electronic behavior. nih.gov A study on carbazole-dibenzofuran compounds, which used a dibromo-dibenzofuran precursor, determined these energy levels both computationally and experimentally. nih.gov

Table 1: Calculated Electronic Properties of Related Dibenzofuran Host Materials

| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) |

|---|---|---|

| 26CzDBF | -6.05 | -2.66 |

| 46CzDBF | -6.09 | -2.66 |

| 28CzDBF | -6.09 | -2.55 |

Data sourced from a study on carbazole-dibenzofuran host materials for blue PhOLEDs. nih.gov

Theoretical vibrational spectroscopy is a key application of DFT. By calculating the forces acting on atoms, it is possible to predict the frequencies of molecular vibrations, which correspond to peaks in infrared (IR) and Raman spectra. arxiv.org These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed spectral bands. esisresearch.orgoatext.com

For the parent dibenzofuran molecule, DFT calculations have been used to assign characteristic vibrations, such as C-C stretching in the aromatic rings (around 1471-1484 cm⁻¹), C-H stretching (around 3191 cm⁻¹), and C-O stretching (around 1215 cm⁻¹). researchgate.net For this compound, additional vibrational modes corresponding to the C-Br bonds would be expected. While a vibration must produce an electric dipole to be IR active, it must have even character to be Raman active, which is why a symmetrical C=C double bond is strongly Raman active. spectroscopyonline.com Machine learning models trained on DFT data are also emerging as a method to accelerate the simulation of IR and Raman spectra. arxiv.org

DFT is a critical tool for mapping out the potential energy surfaces of chemical reactions, allowing researchers to elucidate complex reaction mechanisms. mdpi.comnih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. acs.orgrsc.org By calculating the energy of these structures, activation barriers can be determined, providing insight into the feasibility and kinetics of a reaction pathway. acs.org

For example, theoretical studies have detailed the formation of dibenzofuran from precursors like phenanthrene (B1679779) or the coupling of phenoxy radicals. mdpi.comacs.org The reaction of fluorene (B118485) with a hydroxyl radical to form dibenzofuran proceeds through several elementary steps, including H-migration and cyclization, with calculated activation enthalpies. mdpi.com Similarly, the degradation of dibenzofuran in a reducing environment has been studied, showing that a bimolecular reaction with H or H₂ has a significantly lower energy barrier than unimolecular decomposition. nih.gov These mechanistic insights are applicable to understanding the potential formation and fate of substituted derivatives like this compound in various environments.

A primary output of DFT calculations on reaction mechanisms is a set of energetic parameters. These include activation energies, activation enthalpies (ΔH‡), and standard reaction Gibbs energies (ΔG°), which determine the kinetic and thermodynamic feasibility of a reaction. mdpi.com For the reaction of fluorene and a hydroxyl radical, the activation enthalpies for the elementary steps are all calculated to be below 27.38 kcal/mol, indicating a kinetically feasible process. mdpi.com

These theoretically derived energetic parameters can be used as input for theories like the canonical variational transition-state (CVT) theory to calculate reaction rate constants over a range of temperatures. rsc.org For instance, rate constants for the reactions of bromochlorophenols with H atoms have been calculated for temperatures between 600–1200 K, providing crucial data for modeling the formation of halogenated dibenzofurans in combustion processes. rsc.org

While the core tricyclic structure of this compound is rigid and planar, conformational analysis using DFT becomes important for more complex derivatives with flexible substituents or for understanding intermolecular interactions. rsc.orgtandfonline.com For related classes of compounds like polychlorinated biphenyls (PCBs), conformational analysis is vital for accurate toxicity modeling. oup.com DFT calculations can determine the minimum energy conformations and the energy barriers for rotation between them. For non-ortho substituted PCBs, the energy minimum is at a torsion angle of approximately 41°, with a low rotational barrier. oup.com Such analyses are crucial for predicting the most stable three-dimensional structures of molecules, which in turn dictates their physical properties and biological activity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Halogenated Dibenzofurans.nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or toxicity. kg.ac.rs For halogenated aromatic hydrocarbons, including polybrominated dibenzofurans (PBDFs), QSAR is extensively used to predict their toxicity, which is often mediated by their binding affinity to the aryl hydrocarbon receptor (AhR). acs.orgnih.gov

QSAR models for halogenated dibenzofurans typically use a combination of electronic and structural descriptors to predict AhR binding affinity. oup.comkg.ac.rs Many of these descriptors are derived from DFT calculations. acs.orgresearchgate.net

Key Descriptors Used in QSAR Models for Halogenated Dibenzofurans:

Electronic Descriptors: These quantify the electronic characteristics of the molecule. Examples include the energies of the HOMO and LUMO, the HOMO-LUMO gap, chemical softness, electronegativity, and the electrophilicity index. acs.orgoup.com Congeners with higher toxicity have been shown to have larger chemical softness values. acs.org

Structural Descriptors: These describe the topology and geometry of the molecule. Common examples include the number and position of halogen substituents. oup.com

Thermodynamic Parameters: Properties related to the molecule's stability and interactions can also be included. nih.gov

By building a mathematical model based on a training set of compounds with known toxicities, QSAR can be used to estimate the toxic potential of other, untested congeners like this compound. researchgate.net Robust QSAR models have been developed that successfully predict the AhR binding affinity across different classes of halogenated aromatic compounds. nih.gov

Table 2: Conceptual QSAR Data for Halogenated Dibenzofurans

| Compound Class | Key Descriptors | Predicted Activity (e.g., -log EC50) |

|---|---|---|

| Monochloro-dibenzofurans | Number of lateral Cl atoms, HOMO-LUMO gap (ΔE) | Low-Medium |

| Tetrachloro-dibenzofurans | Number of lateral Cl atoms, ΔE, Chemical Softness | High |

| Polybromo-dibenzofurans | Number and position of Br atoms, Polarizability | Varies by congener |

This table is a conceptual representation illustrating the types of data used in QSAR studies for halogenated dibenzofurans. acs.orgoup.com

Molecular Modeling of Intermolecular Interactions

The modeling of intermolecular interactions is crucial for understanding how this compound interacts with other molecules, including biological targets like proteins or other organic molecules in materials science contexts. These non-covalent interactions govern the compound's physical properties and biological activity. Key intermolecular forces at play for brominated dibenzofurans include halogen bonding and π-interactions.

Halogen Bonding (XB): Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on another molecule. acs.org The bromine atoms in this compound can form such bonds, which can be comparable in strength to strong hydrogen bonds. acs.org

Research on related brominated dibenzofuran derivatives provides detailed insights into this phenomenon. For example, co-crystallization studies of 7,9-dibromo-dihydrodibenzofuran with the human protein kinase CK2 revealed a crucial π-halogen bond formed between the bromine atom at the C9 position and the gatekeeper amino acid Phenylalanine 113 (Phe113). acs.orgnih.gov This interaction highlights the ability of bromine on the dibenzofuran scaffold to engage with aromatic systems in biological macromolecules. acs.orgnih.gov Computational methods like DFT are frequently used to describe and quantify the energetics and electron density distribution in halogen-bonded complexes. acs.org

The table below summarizes computational parameters for the parent dibenzofuran molecule, which serves as a reference for understanding the electronic properties influencing these interactions.

Table 1: Calculated Global Reactivity Parameters for Dibenzofuran (Data derived from DFT B3LYP/6-311G(d, p) calculations)

This interactive table provides key electronic property data for the parent dibenzofuran molecule.

| Parameter | Value |

|---|---|

| HOMO-LUMO Energy Gap (eV) | 5.028 |

| Chemical Potential (μ) (eV) | -3.751 |

| Electronegativity (χ) (eV) | 3.751 |

| Global Hardness (η) (eV) | 2.514 |

| Global Softness (ζ) (eV)⁻¹ | 0.398 |

| Electrophilicity (ω) (eV) | 2.798 |

Data sourced from a study on the molecular structure and electronic properties of dibenzofuran. researchgate.net

The following table details specific research findings on intermolecular interactions involving brominated dibenzofuran derivatives, which are analogous to what would be expected for the 1,6-isomer.

Table 2: Research Findings on Intermolecular Interactions in Brominated Dibenzofuran Analogs

This interactive table summarizes key research findings on the non-covalent interactions of similar compounds.

| Interacting Compound | Interacting Partner | Type of Interaction | Research Method | Key Finding |

|---|---|---|---|---|

| 7,9-dibromo-dihydrodibenzofuran | Phe113 of Protein Kinase CK2 | π-Halogen Bond | Co-crystallization, X-ray Diffraction | The bromine at position C9 forms a strong interaction with the aromatic ring of the gatekeeper amino acid. acs.orgnih.govrcsb.org |

| 1,3,4-tribromo-dibenzofuran | Biological Molecules | Halogen Bonding | Not Specified | Bromine atoms can form halogen bonds, potentially altering the function of biological molecules. |

Finally, crystallographic data from experimental studies provide essential geometric parameters that are used to validate and inform computational models of intermolecular interactions.

Table 3: Example Crystallographic Data for a Dibromo-dibenzofuran Isomer (3,7-)

This interactive table shows typical bond length data obtained from X-ray diffraction studies.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₆Br₂O | smolecule.com |

| Molecular Weight ( g/mol ) | 325.98 | smolecule.com |

| C–Br Bond Length (Å) | 1.88–1.90 | smolecule.com |

Data is for the 3,7-dibromo-dibenzofuran (B1583084) isomer and is representative of C-Br bonds on a dibenzofuran ring. smolecule.com

Environmental Occurrence, Transport, and Transformation of Polybrominated Dibenzofurans

Sources and Formation Pathways in the Environment

Dibenzofuran (B1670420) is a volatile white solid that is soluble in nonpolar organic solvents and is obtained from coal tar, where it constitutes about 1% of the substance. wikipedia.org It can be released into the air from combustion sources and may be found in coke dust, grate ash, fly ash, and flame soot. ekb.egresearchgate.net The general population's exposure to dibenzofuran can occur through inhaling contaminated air or consuming contaminated water or food. ekb.egnih.gov

Unintentional By-Product Formation from Industrial and Thermal Processes

Polybrominated dibenzofurans (PBDFs) are not intentionally produced but are formed as unintentional by-products in various industrial and thermal processes. inchem.org High-temperature processes such as waste incineration, aluminum manufacturing, and the combustion of fossil fuels, coal, and wood are significant sources of dibenzofurans. ekb.eg These compounds are often found alongside other aromatic compounds like dibenzofuran derivatives. ekb.eg

During the pyrolysis of materials containing brominated flame retardants (BFRs), such as printed circuit boards, PBDFs can be formed. researchgate.net The temperature of the thermal process is a critical factor influencing the extent of PBDF formation. researchgate.net For instance, in the oxidation of monobromobenzene, a structural component of many BFRs, PBDFs are observed in a narrow temperature range of 700-850 °C. nih.gov

The mechanism of formation often involves the condensation of gas-phase precursors. cdu.edu.au In the high-temperature pyrolysis of 2-bromophenol (B46759) on a copper oxide/silica (B1680970) surface, PBDFs are formed through a Langmuir-Hinshelwood mechanism. nih.gov

Formation from Brominated Flame Retardants (BFRs) and Polymers

The thermal degradation of brominated flame retardants (BFRs) is a primary pathway for the formation of polybrominated dibenzofurans (PBDFs). cdu.edu.au When materials containing BFRs are subjected to heat, such as in smoldering, incineration, or accidental fires, these flame retardants can decompose and form various brominated products of incomplete combustion, including PBDFs. inchem.orgcdu.edu.au

The type of BFR and the polymer matrix it is incorporated into influence the decomposition behavior and the subsequent formation of PBDFs. cdu.edu.au For example, the pyrolysis of the polybrominated biphenyl (B1667301) (PBB) fire retardant, FireMaster FF-1, at 380-400°C has been shown to produce tetrabromodibenzofurans and pentabromodibenzofurans. nih.gov The presence of oxygen appears to play a role in this conversion. nih.gov

Similarly, heating salmon fillet spiked with decabromodiphenyl ether (BDE-209) resulted in the formation of PBDFs. nih.govresearchgate.net This suggests that cooking BDE-209 contaminated food can contribute to the dietary intake of dioxin-like compounds. nih.govresearchgate.net The formation of PBDFs did not occur when BDE-47, a lower brominated congener, was used, nor when BDE-209 was heated in edible oil instead of the fish matrix, indicating the complexity of the reaction conditions. nih.govresearchgate.net

The degradation of BFRs within polymer matrices, such as high impact polystyrene (HIPS), under UV-visible radiation can also lead to the formation of PBDF precursors. nih.gov The presence of bromine can accelerate the photooxidation of the polymer, which in turn affects the degradation of the BFRs. nih.gov

Table 1: Formation of PBDFs from BFRs in Various Matrices

| BFR | Matrix | Process | PBDFs Formed | Reference |

| FireMaster FF-1 (PBB) | N/A | Pyrolysis (380-400°C) | Tetrabromodibenzofurans, Pentabromodibenzofurans | nih.gov |

| BDE-209 | Salmon Fillet | Heating | Polybrominated dibenzofurans | nih.govresearchgate.net |

| Decabromodiphenyl ether (DBDE) | High Impact Polystyrene (HIPS) | UV-visible radiation | Precursors to PBDFs | nih.gov |

Role of Precursors (e.g., Bromophenols) in Environmental Formation

Bromophenols are key precursors in the environmental formation of polybrominated dibenzofurans (PBDFs). nih.gov These compounds are present in various marine algae and can be biosynthesized in the presence of bromoperoxidases, hydrogen peroxide, and bromide. nih.gov

The thermal degradation of 2-bromophenol, a model brominated hydrocarbon, on a silica-supported copper oxide surface has been studied to understand the formation of brominated dioxins and dibenzofurans in combustion and thermal processes. nih.gov This study observed the formation of various polybrominated compounds, including 4-monobromodibenzofuran and dibromodibenzo-p-dioxin. nih.gov The formation of PBDFs in this system occurs via the Langmuir-Hinshelwood mechanism. nih.gov

The yields of polybrominated dibenzo-p-dioxins (PBDDs) from 2-bromophenol were found to be significantly higher than the yields of analogous polychlorinated dibenzo-p-dioxins (PCDDs) from 2-chlorophenol, which can be attributed to the greater ease of bromination compared to chlorination. nih.gov

Environmental Transformation Processes

Photochemical Degradation and Photolysis in Various Media

Photochemical degradation, or photolysis, is a significant transformation process for polybrominated dibenzofurans (PBDFs) in the environment. inchem.org This process involves the breakdown of these compounds upon exposure to sunlight. inchem.org

The photolysis of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBDFs, can lead to the formation of PBDFs. mdpi.comacs.orgacs.org This occurs through the dissociation of an ortho C-Br bond, generating an aryl radical that can then undergo intramolecular cyclization to form a PBDF. acs.orgacs.org

The medium in which the photolysis occurs plays a crucial role in the reaction pathway. In aqueous solutions, the formation of PBDFs from PBDEs is more significant. acs.org In the presence of hydrogen donors, such as organic solvents, the aryl radical is more likely to abstract a hydrogen atom, leading to the formation of lower brominated PBDEs instead of PBDFs. acs.orgacs.org

The presence of surfactants, which can be used in soil-washing solutions to remove PBDEs, can also influence the formation of PBDFs during photolysis. mdpi.comresearchgate.net The micellar environment created by surfactants can provide an organic microenvironment that inhibits the formation of PBDFs. mdpi.comresearchgate.net

Table 2: Estimated Half-lives of Tetrahalogenated Dibenzofurans under Sunlight-induced Photolysis

| Compound | Estimated Half-life (hours) |

| 2,3,7,8-TeBDF | 35 |

| 2,3,7,8-TeCDF | 120 |

Source: inchem.org

Microbial Degradation Pathways

Microbial degradation is a key process in the natural attenuation of polybrominated dibenzofurans (PBDFs) and related compounds in the environment. nih.gov Both aerobic and anaerobic microorganisms have been shown to be capable of degrading these persistent organic pollutants.

Under aerobic conditions, bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia can degrade lower chlorinated dioxins and dibenzofurans. nih.gov The degradation is often initiated by angular dioxygenases that attack the ring adjacent to the ether oxygen. nih.gov For instance, Staphylococcus auriculans DBF63 can grow on dibenzofuran as a sole source of carbon and energy, breaking it down into intermediates like salicylic (B10762653) acid and gentisic acid. nih.gov

Aerobic bacteria known to degrade polychlorinated biphenyls (PCBs), such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, have also demonstrated the ability to degrade polybrominated diphenyl ethers (PBDEs) with one to six bromine atoms. ucanr.edu

Under anaerobic conditions, higher chlorinated dioxins can be reductively dechlorinated by halorespiring bacteria, such as those from the genus Dehalococcoides. nih.gov Similarly, anaerobic microbial cultures have been shown to debrominate higher brominated PBDEs to less toxic, lower brominated congeners and diphenyl ether. frontiersin.org

While specific studies on the microbial degradation of 1,6-dibromo-dibenzofuran are limited, the existing research on related compounds suggests that similar pathways involving both aerobic and anaerobic microorganisms are likely involved in its environmental transformation.

Environmental Transport and Distribution Dynamics

Polybrominated dibenzofurans (PBDFs) are a class of persistent organic pollutants (POPs) that can be transported over long distances and are distributed across various environmental compartments. Their movement and final destination are governed by their physicochemical properties, the nature of the emission source, and environmental conditions. While specific environmental data for this compound is not extensively available in scientific literature, the general principles of transport and distribution for the broader class of PBDFs provide a framework for understanding its likely environmental behavior.

The environmental transport of PBDFs occurs primarily through the atmosphere. cdc.gov Once released from sources such as industrial processes or the degradation of brominated flame retardants, these compounds can adhere to particulate matter or exist in the vapor phase. cdc.gov This allows for long-range atmospheric transport, leading to their detection in remote regions far from their original sources, including the Arctic. nih.gov The degree of bromination influences the transport potential; less brominated congeners are generally more volatile and persistent in the atmosphere, allowing them to travel greater distances, whereas more highly brominated congeners tend to deposit closer to their sources. nih.gov

Upon deposition, PBDFs partition into different environmental media based on their properties. Due to their hydrophobic nature, they have a strong affinity for organic matter and tend to accumulate in soil and sediments. nist.govnih.gov This partitioning behavior limits their mobility in aqueous systems but leads to their persistence in solid matrices.

Research into the distribution of PBDFs has identified their presence in a wide range of environmental samples globally. Studies have documented their concentrations in air, water, soil, sediment, and biota. nih.govgdut.edu.cn The following tables summarize findings on the general distribution and transport characteristics of PBDFs.

Physicochemical Properties Influencing Environmental Fate

The environmental transport and partitioning of a chemical are largely determined by its physicochemical properties. Key parameters include the octanol-water partition coefficient (Log Kow) and the organic carbon-water (B12546825) partition coefficient (Log Koc). High values for these coefficients indicate a tendency for the compound to sorb to organic matter in soil and sediment and to bioaccumulate in organisms. While experimental data for this compound are scarce, data for related compounds and the general behavior of PBDFs suggest it is a hydrophobic substance with a propensity to partition out of water.

| Property | Typical Range for PBDFs | Implication for Environmental Transport & Distribution |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Generally > 4 | High potential for bioaccumulation in fatty tissues of organisms. Strong sorption to organic matter in soil and sediment. nih.gov |

| Log Koc (Organic Carbon-Water Partition Coefficient) | High (values increase with bromination) | Indicates strong binding to soil and sediment, leading to low mobility in water and accumulation in these compartments. nist.gov |

| Vapor Pressure | Decreases with increasing bromination | Lower brominated congeners are more volatile and more likely to be present in the atmosphere, facilitating long-range transport. nih.gov |

| Water Solubility | Low and decreases with increasing bromination | Limited transport in the aqueous phase; compounds tend to partition to particulate matter in water. nist.gov |

Distribution of PBDFs in Environmental Compartments

Monitoring studies have confirmed the widespread presence of PBDFs in various environmental media. The concentrations can vary significantly depending on proximity to sources, environmental conditions, and the specific congener being measured.

| Environmental Compartment | General Findings from Research | Key Transport and Distribution Processes |

|---|---|---|

| Air | Detected in both vapor and particulate phases. Concentrations are higher near source regions but are also found in remote areas like the Arctic. cdc.govnih.gov | Long-range atmospheric transport is the primary mechanism for global distribution. nih.gov Deposition occurs via wet (rain, snow) and dry processes. |

| Soil | PBDFs are persistent in soil due to strong sorption to organic matter. Higher concentrations are often found near industrial or waste disposal sites. | Atmospheric deposition is a major input. Transport within soil is limited due to low water solubility and high Koc. nist.gov |

| Sediment | Sediments act as a major sink for PBDFs in aquatic environments. Concentrations can be significantly higher than in the overlying water column. nih.govresearchgate.net | Deposition of particle-bound PBDFs from the water column. Resuspension and burial are key distribution processes. |

| Biota | PBDFs bioaccumulate in aquatic and terrestrial food webs. nih.gov They are found in a variety of organisms, including fish, birds, and marine mammals. | Uptake from contaminated water, sediment, and food sources. Biomagnification can occur, leading to higher concentrations at higher trophic levels. |

Note: This table summarizes general findings for the PBDF chemical class. Congener-specific data, particularly for this compound, is limited.

Applications of Dibromo Dibenzofuran Derivatives in Advanced Materials Science

Utility in Organic Electronics

The dibenzofuran (B1670420) core is a well-known building block for various functional organic materials due to its rigid and planar structure, which can facilitate charge transport. Bromination of the dibenzofuran core is a common strategy to create reactive sites for further molecular functionalization, allowing for the synthesis of tailored materials for organic electronics. However, specific investigations into the direct utility of 1,6-Dibromo-dibenzofuran in organic electronic devices are not extensively documented.

There is currently a lack of specific research literature detailing the exploration and performance of this compound as an electron-transport layer (ETL) material. The properties that determine a material's suitability for an ETL, such as electron mobility and appropriate energy levels (LUMO), have not been specifically reported for this compound.

Dibenzofuran derivatives are widely investigated as host materials in phosphorescent and fluorescent systems due to their high triplet energy, which is crucial for efficient energy transfer to guest emitter molecules. Systematic studies on functionalized dibenzofurans have shown that the position of substitution significantly impacts the material's properties and the performance of OLED devices. For instance, modifications at the 1-, 2-, and 4-positions of the dibenzofuran core have been found to be more effective for achieving high triplet energy and high external quantum efficiency compared to modifications at the 3-position skku.edu. However, specific data on the integration and performance of this compound as a host in such systems are not available.

Recent studies have explored the use of carbazole-decorated (bromo)dibenzofuran derivatives to achieve highly efficient and persistent room-temperature phosphorescence (RTP). This effect is often achieved through the careful design of molecules to control triplet-triplet energy transfer processes. While this indicates the potential of brominated dibenzofurans in the field of RTP, there is no specific research that isolates and reports on the role of the 1,6-dibromo substitution pattern in enhancing this phenomenon.

Functionality as Exciton (B1674681) Blocking Layer Materials

Materials with high triplet energy, a characteristic of the dibenzofuran moiety, are often good candidates for exciton blocking layers (EBLs) in OLEDs. These layers are designed to confine excitons within the emissive layer, thereby improving device efficiency. While derivatives of dibenzofuran have been employed as EBLs, there is no specific information available on the use or efficacy of this compound for this purpose.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1,6-Dibromo-dibenzofuran, and how can reaction yields be optimized?

- Methodological Answer: Stepwise bromination of dibenzofuran using brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) is a common approach. Optimizing stoichiometry (e.g., 2.2 equivalents of Br₂ per dibenzofuran unit) and using catalysts such as FeCl₃ or AlCl₃ can improve regioselectivity and yields (>60%). Solvent choice (e.g., dichloromethane or carbon tetrachloride) and inert atmospheres minimize side reactions .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm). Infrared (IR) spectroscopy detects C-Br stretches (~500–600 cm⁻¹). Gas Chromatography-Mass Spectrometry (GCMS) and High-Resolution Mass Spectrometry (HRMS) confirm molecular ions (e.g., m/z 328 for C₁₂H₆Br₂O). Purity is assessed via HPLC with UV detection or differential scanning calorimetry (DSC) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods for ventilation, wear nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with water (≥15 minutes). For spills, neutralize with dry sand or vermiculite, and dispose of waste in halogen-compatible containers. Monitor airborne concentrations with real-time bromine sensors .

Advanced Research Questions

Q. How do Br⋯Br interactions influence the crystal packing and physicochemical properties of this compound?

- Methodological Answer: Single-crystal X-ray diffraction reveals Br⋯Br contacts (3.4–3.6 Å), which stabilize crystal lattices and affect melting points/solubility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model these non-covalent interactions. Comparative studies with mono-brominated analogs show reduced thermal stability due to weaker packing .

Q. What strategies resolve contradictions in reported toxicity data for brominated dibenzofurans in environmental studies?

- Methodological Answer: Combine in vitro bioassays (e.g., AhR reporter gene assays) with instrumental analysis (GC-MS/MS) to differentiate contributions from co-contaminants. For example, Suzuki et al. (2010) identified brominated dibenzofurans as major dioxin-like activators in dust samples, requiring congener-specific quantification to resolve discrepancies between bioassay and chemical analysis results .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer: Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Molecular docking simulations with cytochrome P450 enzymes predict metabolic pathways, while fugacity models assess partitioning into air/water/soil compartments .

Q. In materials science, how does the electronic structure of this compound influence its performance as a building block in organic semiconductors?

- Methodological Answer: Cyclic voltammetry measures HOMO/LUMO levels (e.g., -5.3 eV/-2.8 eV), indicating suitability as an electron-deficient unit in donor-acceptor polymers. Time-Resolved Microwave Conductivity (TRMC) evaluates charge mobility. Co-polymerization with thiophene derivatives enhances π-conjugation, as shown in benzo-difuran-based polymers with hole mobilities >0.1 cm²/V·s .

Q. What are the common impurities formed during the synthesis of this compound, and how are they identified and separated?

- Methodological Answer: Over-bromination products (e.g., 1,3,6-tribromo-dibenzofuran) and regioisomers (e.g., 1,8-dibromo-dibenzofuran) are typical impurities. Column chromatography (silica gel, hexane/ethyl acetate eluent) or preparative HPLC separates these. GCMS fragmentation patterns (e.g., m/z 250 for debrominated fragments) and 2D NMR (COSY, HSQC) confirm structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.